molecular formula C42H44O13 B2793132 Alatolin CAS No. 60389-86-8

Alatolin

Cat. No.: B2793132
CAS No.: 60389-86-8
M. Wt: 756.801
InChI Key: MGHSCXCFVZJHPT-SHPXBDENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allantoin is a naturally-occurring chemical compound found in many living organisms, including plants and animals . It is renowned for its calming, hydrating, and skin-enhancing attributes and is frequently integrated into skincare and cosmetic items .


Synthesis Analysis

Allantoin is one of the well-known azaheterocycles in the imidazolidinone series, specifically the hydantoins . While manufacturers can extract allantoin from plants, they prefer making it from urea and glyoxylic acid .


Molecular Structure Analysis

Allantoin is a diureide of glyoxylic acid that is produced from uric acid . It is a major metabolic intermediate in most organisms . In its pure form, it is a white, odorless powder .


Chemical Reactions Analysis

Allantoin operates by influencing skin cells and tissues, delivering advantages such as stimulating skin cell growth and rejuvenation . This is valuable for aiding wound healing and tissue repair .


Physical and Chemical Properties Analysis

Allantoin is a white, odorless powder . It has keratolytic, moisturizing, calming, and anti-irritant qualities . It also promotes epidermal cell renewal and hastens the healing of wounds .

Scientific Research Applications

Chemical Structure and Transformation

  • Chemical Structure of Alatolin: Alatol, a hexahydroxy C15-compound, was derived from this compound, a nonbasic polyester from Euonymus alatus. This transformation, involving ten steps, provided proof of alatol's structure (Sugiura et al., 1982).

Therapeutic Potential in Disease Treatment

  • Anti-Inflammatory Activity: Alantolactone (ALA), a form of this compound, showed significant anti-inflammatory effects in a mouse model of colitis. It suppressed pro-inflammatory mediators, including NF-κB activation (Ren et al., 2019).
  • Anticancer Properties: ALA inhibited breast cancer growth by blocking VEGFR2 signaling, demonstrating antiangiogenic activity (Liu et al., 2018).
  • Liver Cancer Treatment: ALA induced apoptosis in HepG2 liver cancer cells through ROS-mediated suppression of AKT signaling and inhibition of mitophagy (Kang et al., 2019).

Pharmacokinetic Properties

  • Bioavailability and Metabolism: ALA from Inula helenium showed high body clearance and low oral bioavailability in rats due to extensive hepatic metabolism and low stability in gastrointestinal fluids (Lee et al., 2016).

Mechanisms of Action in Various Conditions

  • Neuroprotective Effects: ALA attenuates oxidative stress and inflammation, contributing to its neuroprotective activity (Liu et al., 2021).
  • Epilepsy Management: Alpha-lactoalbumin (ALAC), a whey protein rich in tryptophan, showed potential activity in rodent models of epileptogenesis (Russo et al., 2012).
  • Oocyte Maturation and Embryo Development: Alpha-linolenic acid (ALA) in IVM media influenced oocyte maturation and embryo development in prepubertal sheep oocytes (Ghaffarilaleh et al., 2014).

Mechanism of Action

Allantoin operates by influencing skin cells and tissues, delivering advantages such as stimulating skin cell growth and rejuvenation . This is valuable for aiding wound healing and tissue repair .

Properties

IUPAC Name

[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-7,12-diacetyloxy-6-(acetyloxymethyl)-5,8-dibenzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44O13/c1-24-22-31(52-37(46)28-16-10-7-11-17-28)34(54-39(48)30-20-14-9-15-21-30)41(23-49-25(2)43)36(51-27(4)45)33(53-38(47)29-18-12-8-13-19-29)32-35(50-26(3)44)42(24,41)55-40(32,5)6/h7-21,24,31-36H,22-23H2,1-6H3/t24-,31+,32-,33-,34+,35-,36-,41+,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHSCXCFVZJHPT-SHPXBDENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C2(C13C(C(C(C2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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